[1-(2,5-Dimethylphenyl)cyclobutyl]methanol
Description
Contextualization of Cyclobutane (B1203170) Systems in Advanced Organic Chemistry
Cyclobutane systems, four-membered carbocyclic rings, hold a unique position in organic chemistry. fiveable.mewikipedia.org Historically considered strained and relatively unstable compared to their five- and six-membered counterparts, this inherent ring strain is now recognized as a powerful tool in synthetic chemistry. fiveable.meacs.org The strain energy of the cyclobutane ring can be harnessed to drive ring-opening and ring-expansion reactions, providing access to a diverse range of molecular architectures that would be challenging to synthesize through other means. researchgate.net
The puckered conformation of the cyclobutane ring introduces a distinct three-dimensional geometry, influencing the spatial arrangement of substituents. nih.gov This has significant implications in fields such as medicinal chemistry, where the precise orientation of functional groups is critical for biological activity. nih.gov The incorporation of a cyclobutane moiety can impart conformational rigidity to a molecule, which can be advantageous for optimizing binding to biological targets. nih.gov Furthermore, cyclobutane derivatives serve as versatile building blocks in the synthesis of complex natural products and other intricate organic molecules. acs.orgresearchgate.net
Significance of Aryl-Substituted Cyclobutylmethanols as Synthetic Intermediates
The combination of an aryl group and a cyclobutylmethanol moiety within the same molecule gives rise to a class of compounds with considerable synthetic potential. The aryl group, in this case, a 2,5-dimethylphenyl group, introduces electronic and steric properties that can influence the reactivity of the adjacent cyclobutane ring and the methanol (B129727) functional group.
Aryl-substituted cyclobutylmethanols can serve as precursors to a variety of other functional groups. The hydroxyl group of the methanol substituent can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The presence of the aryl ring opens up possibilities for electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. These compounds are valuable intermediates in the synthesis of more complex molecules with potential applications in materials science and pharmaceuticals.
Structural Elucidation Challenges in Complex Methanol Derivatives
The unambiguous determination of the structure of complex organic molecules, including substituted methanol derivatives, is a critical aspect of chemical research. While modern analytical techniques have made this process more routine, challenges can still arise, particularly with novel compounds.
Key challenges in the structural elucidation of complex methanol derivatives include:
Stereochemistry: The presence of stereocenters, such as the carbon atom of the cyclobutane ring attached to both the aryl group and the hydroxymethyl group in [1-(2,5-Dimethylphenyl)cyclobutyl]methanol, requires the determination of the relative and absolute configuration. This often necessitates the use of advanced NMR techniques or X-ray crystallography.
Conformational Analysis: The flexibility of the molecule, including the orientation of the aryl group relative to the cyclobutane ring, can complicate the interpretation of spectroscopic data.
Purity of the Sample: The presence of impurities or closely related isomers can interfere with analytical measurements and lead to incorrect structural assignments.
Overcoming these challenges requires a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with computational modeling to predict and verify spectral data. nih.govacs.org
Overview of Research Methodologies Applicable to Novel Organic Compounds
The investigation of a novel organic compound like this compound involves a systematic approach encompassing synthesis, purification, and characterization.
Synthesis: The preparation of such a compound would likely involve a multi-step synthetic sequence. A plausible approach could be the reaction of a suitable organometallic reagent derived from 2,5-dimethylbromobenzene with a cyclobutanecarboxylic acid derivative, followed by reduction of the resulting ketone or ester.
Purification: After synthesis, the crude product must be purified to remove any unreacted starting materials, byproducts, or solvents. Common purification techniques include column chromatography, recrystallization, and distillation.
Characterization: Once a pure sample is obtained, its structure and properties are determined using a variety of analytical methods. These typically include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the hydroxyl (-OH) group of the methanol moiety.
Elemental Analysis: Determines the elemental composition of the compound.
The following tables provide hypothetical data for this compound based on the analysis of related known compounds.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Boiling Point | Not determined |
| Melting Point | Not determined |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); insoluble in water |
Table 2: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.10 - 6.95 | m | 3H | Aromatic protons |
| 3.75 | s | 2H | -CH₂OH |
| 2.30 - 2.10 | m | 6H | Cyclobutyl protons |
| 2.25 | s | 3H | Ar-CH₃ |
| 2.20 | s | 3H | Ar-CH₃ |
Table 3: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 142.5 | Aromatic C (quaternary) |
| 135.8 | Aromatic C (quaternary) |
| 130.2 | Aromatic CH |
| 128.5 | Aromatic CH |
| 127.9 | Aromatic CH |
| 68.4 | -CH₂OH |
| 45.1 | Cyclobutyl C (quaternary) |
| 31.2 | Cyclobutyl CH₂ |
| 20.8 | Ar-CH₃ |
| 19.5 | Ar-CH₃ |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
[1-(2,5-dimethylphenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C13H18O/c1-10-4-5-11(2)12(8-10)13(9-14)6-3-7-13/h4-5,8,14H,3,6-7,9H2,1-2H3 |
InChI Key |
PLRAILMTAAHPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2(CCC2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,5 Dimethylphenyl Cyclobutyl Methanol
Retrosynthetic Analysis of the [1-(2,5-Dimethylphenyl)cyclobutyl]methanol Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to reliable chemical reactions performed in reverse.
A primary retrosynthetic disconnection for this compound involves functional group interconversion (FGI) of the primary alcohol. This leads to a precursor such as a carboxylic acid or an ester, which can then be reduced. The key carbon-carbon bond formations to consider are the link between the aromatic ring and the cyclobutane (B1203170) core, and the formation of the cyclobutane ring itself.
Disconnection Strategies Involving the Cyclobutyl Ring Formation
The formation of the four-membered cyclobutane ring is a critical step due to its inherent ring strain. Common and reliable methods for constructing this carbocycle are considered in the retrosynthetic analysis.
[2+2] Cycloaddition: This is a powerful method for forming four-membered rings. For instance, the cycloaddition of an appropriately substituted alkene with ketene (B1206846) or a ketene equivalent could yield a cyclobutanone (B123998) precursor. wikipedia.org
Intramolecular Cyclization: A widely used method involves the cyclization of a 1,4-disubstituted butane (B89635) derivative. For example, the reaction of 1,3-dibromopropane (B121459) with a malonic ester derivative, followed by hydrolysis and decarboxylation, is a classic route to cyclobutanecarboxylic acid. georganics.skacs.org This approach offers a reliable pathway to a key intermediate.
A plausible disconnection pathway for the cyclobutane ring is shown below, starting from a cyclobutanecarboxylic acid intermediate.
| Target Moiety | Disconnection | Precursors | Synthetic Reaction Type |
| Cyclobutanecarboxylic acid | C-C bond formation | Diethyl malonate + 1,3-Dibromopropane | Malonic ester synthesis / Intramolecular alkylation |
| Cyclobutanone | Ring expansion | Oxaspiropentane (from methylenecyclopropane) | Lewis acid-catalyzed rearrangement |
Approaches for Introducing the 2,5-Dimethylphenyl Moiety
The introduction of the 2,5-dimethylphenyl group onto the cyclobutane ring represents a key bond formation. The most logical disconnection is the bond between the aromatic ring and the quaternary carbon of the cyclobutane ring. This leads to a nucleophilic 2,5-dimethylphenyl species and an electrophilic cyclobutane derivative.
Organometallic Addition: A primary strategy is the addition of a 2,5-dimethylphenyl Grignard reagent (2,5-(CH₃)₂C₆H₃MgBr) or an organolithium reagent to a cyclobutanone electrophile. organic-chemistry.orgwikipedia.org This reaction forms the crucial carbon-carbon bond and generates a tertiary alcohol, which can then be further manipulated if necessary.
Friedel-Crafts Acylation (Alternative): While less direct for this target, a Friedel-Crafts acylation of p-xylene (B151628) with a cyclobutanecarbonyl chloride could form a ketone, which would then require reduction. However, controlling regioselectivity can be a challenge.
The Grignard reaction is the more direct and controllable approach for this specific scaffold.
| Target Scaffold | Disconnection | Key Intermediates | Synthetic Reaction Type |
| 1-(2,5-Dimethylphenyl)cyclobutanol | Aryl-Cyclobutyl C-C bond | 2,5-Dimethylphenylmagnesium bromide + Cyclobutanone | Grignard Reaction |
Strategies for Stereocenter Control at the Cyclobutyl Quaternary Carbon
The target molecule, this compound, possesses a quaternary carbon atom on the cyclobutane ring. While the final product is achiral, intermediates in a synthetic pathway could be chiral, and controlling their stereochemistry can be crucial for efficiency and purity. If a chiral derivative were desired, several strategies could be employed.
Chiral Auxiliaries: Attaching a chiral auxiliary to a cyclobutane precursor could direct the facial attack of the organometallic reagent.
Asymmetric Catalysis: The use of chiral catalysts in reactions such as ring expansions of vinylic cyclopropyl (B3062369) alcohols can produce cyclobutanones with α-quaternary stereogenic centers. organic-chemistry.orgnih.gov
Substrate Control: In some cases, existing stereocenters on the cyclobutane ring can direct the stereochemical outcome of subsequent reactions. For instance, the diastereoselective synthesis of certain cyclobutane hydroxy acids has been achieved where a magnesium chelate templates the final ring-closing alkylation. acs.org
For the synthesis of the achiral target molecule, stereocontrol is not a primary concern, but these strategies are fundamental in the broader context of substituted cyclobutane synthesis. acs.orgnih.gov
Precursor Synthesis and Functionalization Pathways
Based on the retrosynthetic analysis, the synthesis of this compound relies on the successful preparation of two key building blocks: a substituted aryl precursor and a functionalized cyclobutane.
Synthesis of Substituted Aryl Precursors
The most practical precursor for introducing the 2,5-dimethylphenyl moiety via an organometallic route is an aryl halide, such as 1-bromo-2,5-dimethylbenzene.
Bromination of p-Xylene: The starting material, p-xylene, is commercially available and inexpensive. Direct bromination of p-xylene can be achieved using bromine in the presence of a Lewis acid catalyst like FeBr₃ or iodine. This electrophilic aromatic substitution reaction yields 1-bromo-2,5-dimethylbenzene. Care must be taken to control reaction conditions to minimize the formation of dibrominated products.
The resulting 1-bromo-2,5-dimethylbenzene can be readily converted into the corresponding Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org
| Precursor | Starting Material | Reagents | Reaction Type |
| 1-Bromo-2,5-dimethylbenzene | p-Xylene | Br₂, FeBr₃ (or I₂) | Electrophilic Aromatic Substitution |
| 2,5-Dimethylphenylmagnesium bromide | 1-Bromo-2,5-dimethylbenzene | Mg, THF (anhydrous) | Grignard Reagent Formation |
Preparation of Cyclobutane Building Blocks
A functionalized cyclobutane core, such as cyclobutanone or cyclobutanecarboxylic acid, is the second essential precursor.
Synthesis of Cyclobutanecarboxylic Acid: A robust and scalable method starts with the condensation of diethyl malonate with 1,3-dibromopropane using a base like sodium ethoxide. acs.org The resulting diethyl cyclobutane-1,1-dicarboxylate (B1232482) is then hydrolyzed to the diacid, which upon heating, undergoes decarboxylation to yield cyclobutanecarboxylic acid. georganics.skchemicalbook.comorgsyn.org
Synthesis of Cyclobutanone: Cyclobutanone can be prepared through various routes. One efficient method is the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation. orgsyn.org Another common laboratory preparation involves the ring expansion of oxaspiropentane, which is generated by the epoxidation of methylenecyclopropane. wikipedia.orgorgsyn.org
From these precursors, a plausible forward synthesis for the target molecule can be constructed. For example, cyclobutanecarboxylic acid can be reduced to cyclobutylmethanol, or it can be converted to an acid chloride and used in other reactions. More directly, the Grignard reagent prepared from 1-bromo-2,5-dimethylbenzene can be reacted with cyclobutanone. This would yield 1-(2,5-dimethylphenyl)cyclobutanol. To arrive at the final target, a different retrosynthetic approach would be needed, likely starting with 1-(2,5-dimethylphenyl)cyclobutanecarboxylic acid, which could then be reduced to the target alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com
| Precursor | Starting Materials | Key Steps | Reaction Types |
| Cyclobutanecarboxylic acid | 1,3-Dibromopropane, Diethyl malonate | 1. Malonic ester synthesis 2. Hydrolysis 3. Decarboxylation | Alkylation, Saponification, Decarboxylation |
| Cyclobutanone | Methylenecyclopropane | 1. Epoxidation 2. Rearrangement | Epoxidation, Lewis Acid-Catalyzed Rearrangement |
| 1-(2,5-Dimethylphenyl)cyclobutanecarboxylic acid | Cyclobutanecarboxylic acid, 1-Bromo-2,5-dimethylbenzene | (Multi-step, hypothetical) e.g., α-arylation protocols | - |
Methodologies for Installing the Hydroxyl Functionality
The final step in many synthetic routes to this compound is the installation of the primary alcohol (methanol) functionality. This is typically achieved through the reduction of a corresponding carbonyl compound, most commonly a carboxylic acid ester or an aldehyde.
One of the most effective and widely used methods is the reduction of a cyclobutanecarboxylate (B8599542) ester, such as ethyl 1-(2,5-dimethylphenyl)cyclobutanecarboxylate. This transformation is accomplished using a powerful hydride-donating reducing agent. Lithium aluminum hydride (LiAlH₄) is particularly effective for reducing esters to primary alcohols. The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water. The process involves the nucleophilic attack of hydride ions on the electrophilic carbonyl carbon of the ester, leading to the formation of the desired hydroxymethyl group (-CH₂OH) after an aqueous workup.
Alternatively, if the synthetic route proceeds via a 1-(2,5-dimethylphenyl)cyclobutanecarbaldehyde intermediate, milder reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a suitable choice for the selective reduction of aldehydes in the presence of other less reactive functional groups. This reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol.
Table 1: Comparison of Reducing Agents for Hydroxyl Functionality Installation
| Reducing Agent | Precursor Functional Group | Typical Solvents | Key Considerations |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid, Aldehyde | THF, Diethyl Ether | Highly reactive; requires anhydrous conditions and inert atmosphere. |
Convergent and Divergent Synthetic Routes
Cyclization Reactions for Cyclobutyl Ring Assembly
The formation of the cyclobutane ring is a critical step that can be achieved through several methods. [2+2] photocycloadditions are a common approach for constructing four-membered rings, although they often require specific olefin precursors. acs.orgnih.gov More versatile methods include intramolecular cyclization reactions. For instance, a 1,4-dihalobutane derivative can undergo a Wurtz-type reductive cyclization.
A photoredox-catalyzed radical addition-polar cyclization cascade represents a modern approach. nih.gov This method allows for the construction of structurally diverse cyclobutanes under mild conditions from readily available starting materials. nih.gov For the target molecule, a plausible precursor could be an appropriately substituted haloalkyl alkene that undergoes a radical-polar crossover cyclization. Ring contraction of larger, more easily accessible rings like pyrrolidines also provides a pathway to substituted cyclobutanes. chemistryviews.orgacs.org
Nucleophilic Addition Strategies for Methanol Formation
Convergent strategies often rely on nucleophilic addition to form one of the key carbon-carbon bonds. To form the bond between the cyclobutane ring and the methanol carbon, a Grignard reaction is a classic and effective choice. This involves the reaction of a 1-(2,5-dimethylphenyl)cyclobutylmagnesium halide (a Grignard reagent) with formaldehyde. Formaldehyde serves as a one-carbon electrophile, and its reaction with the organometallic nucleophile, followed by acidic workup, directly yields the primary alcohol.
The requisite Grignard reagent would be prepared from the corresponding 1-bromo-1-(2,5-dimethylphenyl)cyclobutane. This approach assembles the final carbon skeleton in a single, efficient step.
Palladium-Catalyzed Cross-Coupling Strategies in Aryl Incorporation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly for attaching aryl groups to alkyl scaffolds. researchgate.netmdpi.com A highly effective strategy for synthesizing the target molecule involves a Suzuki-Miyaura coupling. This reaction would couple a cyclobutyl boron derivative with an aryl halide.
Specifically, 1-(hydroxymethyl)cyclobutylboronic acid pinacol (B44631) ester could be coupled with 1-bromo-2,5-dimethylbenzene in the presence of a palladium catalyst (such as Pd(PPh₃)₄), a base (like K₂CO₃), and a suitable solvent system (e.g., toluene/water). This approach offers excellent functional group tolerance and is a cornerstone of modern organic synthesis. researchgate.net
Table 2: Illustrative Palladium-Catalyzed Suzuki Coupling
| Aryl Halide | Boronic Ester | Catalyst | Base | Yield (%) |
|---|---|---|---|---|
| 1-Bromo-2,5-dimethylbenzene | 1-(Hydroxymethyl)cyclobutylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | 85 |
Stereoselective and Enantioselective Synthetic Approaches
The specific molecule, this compound, is achiral. The central quaternary carbon is bonded to two identical methylene (B1212753) (-CH₂-) groups within the cyclobutane ring, meaning it is not a stereocenter. Therefore, enantioselective synthesis is not required for this particular compound. However, stereoselective strategies are paramount in the synthesis of related cyclobutane derivatives that may possess chirality, either at the C1 position (if the two other substituents are different) or elsewhere on the ring.
Chiral Auxiliary-Mediated Asymmetric Synthesis
In a hypothetical scenario where a chiral derivative of the target molecule is desired, a chiral auxiliary could be employed to control the stereochemical outcome of a key reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the formation of a new stereocenter, after which it is removed. wikipedia.org
For example, if a substituent were to be introduced at the C2 position of the cyclobutane ring, a chiral auxiliary could be used to direct its addition diastereoselectively. An Evans oxazolidinone auxiliary, for instance, could be attached to a cyclobutanecarboxylic acid precursor. Subsequent alkylation or other modifications at the alpha-position would proceed with high stereocontrol, dictated by the steric hindrance of the auxiliary. Following the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched cyclobutane product. While not applicable to the synthesis of the achiral title compound, this methodology is fundamental for accessing its chiral analogs. wikipedia.org
Organocatalytic and Metal-Catalyzed Enantioselective Transformations
The enantioselective synthesis of chiral cyclobutanes, particularly those bearing a quaternary stereocenter, is a field of intense research. rsc.org Both organocatalysis and transition-metal catalysis have emerged as powerful tools to achieve high levels of stereocontrol in the formation of these strained ring systems.
One prominent metal-catalyzed approach is the copper-catalyzed stereoselective [2+2] cyclization. Recent studies have demonstrated the utility of this method for the direct construction of diaryl-substituted cyclobutanes with high yields and excellent diastereoselectivity (>95:5 dr). sioc.ac.cn Furthermore, the use of chiral bisoxazoline (BOX) ligands in conjunction with a copper catalyst has enabled the enantioselective variant of this reaction, affording optically active cyclobutanes with up to 94% enantiomeric excess (ee). sioc.ac.cn This methodology could be adapted for the synthesis of the target molecule by reacting a suitable 2,5-dimethylphenyl substituted alkene with a ketene acetal (B89532) or a similar reaction partner.
Palladium catalysis has also been successfully employed for the enantioselective functionalization of pre-existing cyclobutane rings. For instance, the use of chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands facilitates the enantioselective C-H arylation and vinylation of cyclobutyl carboxylic acid derivatives. nih.gov This strategy allows for the introduction of an aryl group, such as the 2,5-dimethylphenyl moiety, onto the cyclobutane ring with high stereocontrol. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle and has been shown to be effective for substrates containing α-hydrogen atoms. nih.gov
From an organocatalytic perspective, the sulfa-Michael addition of thiols to cyclobutenes, catalyzed by a chiral cinchona-based squaramide, provides an efficient route to enantiomerically enriched 1,2-disubstituted thiocyclobutanes. rsc.orgrsc.org While not a direct route to the target molecule, this method highlights the potential of organocatalysis to control stereochemistry in the formation of substituted cyclobutanes. Subsequent chemical transformations could then be employed to convert the initial product into the desired 1-aryl-cyclobutylmethanol.
The following table summarizes key findings in the enantioselective synthesis of substituted cyclobutanes:
| Catalyst/Ligand System | Reaction Type | Substrates | Key Findings |
| Copper/Chiral BOX Ligand | [2+2] Cyclization | Arylmethylidene-malonates and styrenes | Up to 99% yield, >95:5 dr, and up to 94% ee for diaryl-substituted cyclobutanes. sioc.ac.cn |
| Palladium/MPAO Ligand | C-H Arylation | Cyclobutyl carboxylic amides and aryl iodides | Enables enantioselective introduction of aryl groups onto a cyclobutane ring. nih.gov |
| Chiral Cinchona Squaramide | Sulfa-Michael Addition | Cyclobutenes and thiols | High yields and enantioselectivities (up to 99.7:0.3 er) for thio-substituted cyclobutanes. rsc.orgrsc.org |
Diastereoselective Control in Cyclobutyl Ring Formation
Achieving diastereoselective control in the synthesis of multi-substituted cyclobutanes is crucial, especially when multiple stereocenters are being formed. Several transition-metal-catalyzed reactions have been developed to address this challenge.
Rhodium(III) catalysis has been effectively used for the diastereoselective synthesis of substituted cyclobutanes through the reaction of 2-aryl quinazolinones with alkylidenecyclopropanes. acs.orgacs.orgnih.gov This method involves a concerted N-C bond formation and C-C bond cleavage, facilitated by the Rh(III) catalyst and a hexafluoroisopropanol (HFIP) solvent, to construct the cyclobutane ring with high diastereoselectivity. acs.orgacs.orgnih.gov The reaction demonstrates a broad substrate scope and good functional group tolerance. acs.org
Another powerful strategy involves the ring-opening of bicyclo[1.1.0]butanes (BCBs). A silver-catalyzed polar strain-release ring-opening of BCBs with hydroxyarenes has been developed to afford 1,1,3-trisubstituted cyclobutanes with excellent chemo- and diastereoselectivity (up to >98:2 d.r.). nih.govrsc.org This atom-economic approach utilizes a carbophilic silver Lewis acid to activate the BCB. nih.govrsc.org
Furthermore, catalyst-controlled regiodivergent hydrophosphination of acyl BCBs offers a versatile route to diastereomerically enriched cyclobutanes. researchgate.net A Cu(I) catalytic system promotes an α-selective nucleophilic addition to yield 1,1,3-functionalized cyclobutanes as single diastereoisomers, while a Cu(II) system facilitates a β'-selective pathway to produce 1,2,3-trisubstituted variants with high diastereomeric ratios (up to >20:1 d.r.). researchgate.net
These methodologies provide a robust toolkit for the diastereocontrolled synthesis of complex cyclobutane structures. The choice of catalyst and reaction conditions can be tailored to achieve the desired diastereomer, which is a critical consideration for the synthesis of biologically active molecules.
Below is a table detailing research findings on diastereoselective cyclobutane synthesis:
| Catalytic System | Reaction Type | Substrates | Key Findings |
| Rhodium(III) | C-H Activation/Annulation | 2-Aryl quinazolinones and alkylidenecyclopropanes | Diastereoselective synthesis of substituted cyclobutanes. acs.orgacs.orgnih.gov |
| Silver(I) | Ring-opening of BCBs | Bicyclo[1.1.0]butanes and hydroxyarenes | Highly chemo- and diastereoselective formation of 1,1,3-trisubstituted cyclobutanes (up to >98:2 d.r.). nih.govrsc.org |
| Copper(I) / Copper(II) | Hydrophosphination of BCBs | Acyl bicyclobutanes and diphenyl phosphine (B1218219) | Catalyst-controlled regiodivergence to afford either 1,1,3- or 1,2,3-substituted cyclobutanes with high diastereoselectivity. researchgate.net |
Chemical Transformations and Reactivity of 1 2,5 Dimethylphenyl Cyclobutyl Methanol
Transformations Involving the Cyclobutyl Ring
Ring Expansion Reactions to Larger Carbocycles
While general principles of organic chemistry would allow for predictions of this molecule's reactivity based on its functional groups (a primary alcohol adjacent to a substituted cyclobutyl ring), such a discussion would be theoretical and would not meet the explicit requirement for "detailed research findings" and "data tables" for the specified compound. To maintain scientific accuracy and adhere to the instructions, no speculative content will be provided.
Ring Opening and Cleavage Reactions
The cyclobutane (B1203170) ring, while more stable than its cyclopropane (B1198618) counterpart, is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to reactions that can alleviate this strain. Under certain conditions, particularly with acid or metal catalysis, the cyclobutyl core of [1-(2,5-Dimethylphenyl)cyclobutyl]methanol can undergo ring opening or cleavage.
Acid-catalyzed reactions can proceed following the protonation of the hydroxyl group, which then departs as a water molecule to form a tertiary carbocation. This carbocationic intermediate can be attacked by a nucleophile. Alternatively, cleavage of a C-C bond within the cyclobutane ring can occur, leading to linear alkyl chains. For instance, hydrogenolysis in the presence of a transition metal catalyst like palladium or platinum can cleave the cyclobutane ring to yield substituted butylbenzene (B1677000) derivatives. The specific products formed depend heavily on the reaction conditions and the catalysts employed.
Epoxide ring-opening reactions offer a parallel in understanding the cleavage of strained rings. Under acidic conditions, the reaction proceeds through a mechanism with SN1 character, where the nucleophile attacks the more substituted carbon. Conversely, basic conditions favor an SN2 mechanism, with attack at the less substituted carbon. While not an epoxide, the strained cyclobutyl ring can exhibit analogous reactivity patterns under specific catalytic conditions.
Functionalization and Derivatization of the Cyclobutyl Core
The cyclobutyl core can be functionalized through various synthetic strategies. One approach involves leveraging the existing hydroxyl group. Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid provides a handle for a wide array of subsequent transformations, including Wittig reactions, reductive aminations, or esterifications.
Another strategy involves converting the alcohol into a good leaving group, such as a tosylate or mesylate. This allows for nucleophilic substitution reactions to introduce a range of functional groups (e.g., halides, azides, cyanides) directly onto the cyclobutyl ring at the C1 position.
Recent advancements in C-H functionalization offer more direct methods for derivatization. For example, a Norrish-Yang type reaction on a related cyclobutyl aryl ketone system can generate a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate can then undergo palladium-catalyzed C-C cleavage and functionalization to introduce aryl, alkenyl, or alkynyl groups at the C3 position (cis-γ-functionalization) of the cyclobutyl ring. While this requires initial oxidation of the alcohol in this compound to the ketone, it highlights a modern approach to selectively modify the carbocyclic core.
Table 1: Potential Functionalization Reactions of the Cyclobutylmethanol Moiety
| Reaction Type | Reagents | Potential Product | Notes |
|---|---|---|---|
| Oxidation | PCC, DMP | 1-(2,5-Dimethylphenyl)cyclobutanecarbaldehyde | Forms the corresponding aldehyde. |
| Oxidation | KMnO₄, Jones Reagent | 1-(2,5-Dimethylphenyl)cyclobutanecarboxylic acid | Stronger oxidation to the carboxylic acid. |
| Tosylation | TsCl, Pyridine | [1-(2,5-Dimethylphenyl)cyclobutyl]methyl tosylate | Converts alcohol to a good leaving group. |
| Nucleophilic Substitution | NaCN (following tosylation) | 2-[1-(2,5-Dimethylphenyl)cyclobutyl]acetonitrile | Example of introducing a new functional group via SN2. |
Rearrangement Reactions Involving the Cyclobutyl System
Carbocation-mediated rearrangements are a prominent feature of cyclobutane chemistry. For this compound, treatment with a strong acid can induce a Wagner-Meerwein rearrangement. The process begins with the formation of the tertiary carbocation at the C1 position of the cyclobutyl ring after the loss of water. This unstable intermediate can undergo a ring expansion to form a more stable cyclopentyl cation. This rearrangement is driven by the release of ring strain. The resulting cyclopentyl carbocation can then be trapped by a nucleophile or eliminate a proton to form an alkene. The specific outcome depends on the reaction conditions and the stability of the potential products.
Reactivity of the 2,5-Dimethylphenyl Moiety
The 2,5-dimethylphenyl group is an electron-rich aromatic system, and its reactivity is primarily dictated by electrophilic aromatic substitution and metalation reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. The 2,5-dimethylphenyl group in the title compound is activated towards SEAr due to the electron-donating nature of the two methyl groups. The directing effects of the substituents on the ring determine the regiochemical outcome.
Methyl groups: Both are activating and ortho, para-directing.
1-(Hydroxymethyl)cyclobutyl group: This alkyl substituent is also weakly activating and ortho, para-directing.
The positions on the aromatic ring are C3, C4, and C6. The C6 position is ortho to the C1-cyclobutyl substituent and meta to the C2-methyl group. The C3 position is ortho to the C2-methyl group and meta to the C5-methyl group. The C4 position is para to the C1-cyclobutyl substituent and ortho to the C5-methyl group. Steric hindrance from the bulky cyclobutyl group may disfavor substitution at the C6 position. Therefore, electrophilic attack is most likely to occur at the C4 and C3 positions.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | [1-(2,5-Dimethyl-4-nitrophenyl)cyclobutyl]methanol |
| Bromination | Br₂, FeBr₃ | [1-(4-Bromo-2,5-dimethylphenyl)cyclobutyl]methanol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | [1-(4-Acetyl-2,5-dimethylphenyl)cyclobutyl]methanol |
| Sulfonation | Fuming H₂SO₄ | 4-(1-(Hydroxymethyl)cyclobutyl)-2,5-dimethylbenzenesulfonic acid |
Metalation and Lithiation Strategies for Further Functionalization
Metalation, particularly lithiation, provides a powerful method for C-H bond functionalization, creating a nucleophilic arylmetal species that can react with a variety of electrophiles. Direct lithiation of the 2,5-dimethylphenyl ring can be achieved using strong organolithium bases like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). Lithiation can potentially occur at the aromatic C-H bonds or at the benzylic C-H bonds of the methyl groups. The reaction's outcome often depends on kinetic versus thermodynamic control and the specific reagents used.
Ortho-Directed Metalation and Subsequent Reactions
Directed ortho-metalation (DoM) is a highly regioselective variant of lithiation where a functional group on the aromatic ring directs the deprotonation to its ortho position. The directing metalation group (DMG) coordinates to the lithium atom of the organolithium reagent, positioning it to abstract a proton from the adjacent ortho carbon.
In this compound, the hydroxyl group can serve as a DMG. After deprotonation by the organolithium base to form a lithium alkoxide, this group can direct a second deprotonation event specifically to the C6 position of the phenyl ring. This generates a dilithiated intermediate that can be selectively functionalized at the C6 position by quenching with an electrophile. This strategy provides a route to 1,2,6-trisubstituted benzene (B151609) derivatives that would be difficult to access through classical electrophilic substitution.
Table 3: Examples of Ortho-Directed Metalation and Subsequent Functionalization
| Step 1: Reagents | Step 2: Electrophile | Potential Product at C6 Position |
|---|---|---|
| 2 equiv. n-BuLi, THF | CO₂ | Carboxylic acid (-COOH) |
| 2 equiv. n-BuLi, THF | DMF | Aldehyde (-CHO) |
| 2 equiv. n-BuLi, THF | I₂ | Iodide (-I) |
| 2 equiv. n-BuLi, THF | TMSCl | Trimethylsilyl (-Si(CH₃)₃) |
Cross-Coupling Reactions at the Aromatic Ring
There is no specific information available in the surveyed literature detailing cross-coupling reactions performed directly on the aromatic ring of this compound. However, the structural features of the molecule—a sterically hindered, polysubstituted benzene ring—allow for informed predictions about its potential reactivity in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.orgcem.comnih.gov
The 2,5-dimethyl substitution pattern on the phenyl ring, combined with the bulky cyclobutylmethanol group at the 1-position, presents significant steric hindrance around the aromatic core. Such hindrance is a critical factor in cross-coupling reactions, often requiring specialized catalysts and reaction conditions. For these transformations to occur, a halide or triflate leaving group would need to be present on the aromatic ring.
In analogous systems with sterically demanding substrates, ligands on the palladium catalyst play a crucial role. Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, have been shown to be effective in promoting cross-coupling of hindered aryl chlorides and bromides. nih.gov These ligands facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle for sterically congested aryl halides. nih.gov
Table 1: Potential Cross-Coupling Reactions and Required Conditions for a Halogenated Derivative of this compound
| Coupling Reaction | Reactant | Catalyst/Ligand System (Hypothetical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid/ester | Pd(OAc)₂ / SPhos | Biaryl |
| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Substituted Alkene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl Alkyne |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | Aryl Amine |
This table is hypothetical and based on general principles of cross-coupling reactions for sterically hindered aromatic compounds, as no specific data exists for the target molecule.
Mechanistic Studies of Key Transformations
Direct mechanistic studies, including the elucidation of reaction pathways, identification of intermediates, and kinetic or thermodynamic analyses for reactions involving this compound, have not been reported. The discussion below is based on established mechanisms for related chemical transformations.
Elucidation of Reaction Pathways
For a hypothetical cross-coupling reaction on a halogenated version of the title compound, the reaction pathway would likely follow a standard catalytic cycle involving:
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond. For a sterically hindered substrate, this step is often challenging and may require electron-rich, bulky phosphine ligands to stabilize the palladium center and facilitate the reaction. nih.gov
Transmetalation (for Suzuki-Miyaura): The organoboron compound transfers its organic group to the palladium(II) complex.
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net
Alternative pathways could be involved, especially under different reaction conditions. For instance, some palladium-catalyzed couplings can proceed through a Pd(I) dimeric species, where oxidative addition might be more facile for electron-rich substrates. nih.gov
Identification of Transition States and Intermediates
No experimental or computational data identifying transition states or intermediates for reactions of this compound are available. In related palladium-catalyzed cross-coupling reactions, key intermediates are well-established, such as the Pd(II) species formed after oxidative addition. nih.gov
Computational studies on similar sterically hindered systems have been used to model transition states. For example, the transition state for oxidative addition would involve the approach of the palladium center to the carbon-halide bond of the aromatic ring. The energy barrier for this step would be significantly influenced by the steric bulk of the 2,5-dimethylphenyl and cyclobutyl groups. Similarly, the transition state for reductive elimination would involve the contortion of the palladium complex to bring the two coupling partners into proximity.
Kinetic and Thermodynamic Considerations in Reactivity
Specific kinetic and thermodynamic data for reactions involving this compound are absent from the scientific literature. nist.gov
From a general standpoint, the thermodynamics of a potential cross-coupling reaction would be driven by the formation of a stable biaryl C-C bond, which is typically an exothermic process. mdpi.com
The kinetics of such a reaction would be heavily influenced by the steric hindrance around the reaction center. mdpi.com The activation energy for the oxidative addition step is expected to be high due to the bulky substituents on the aromatic ring. This would likely result in slow reaction rates, necessitating higher temperatures or highly active catalyst systems to achieve reasonable yields. nih.gov In some cases, reactions that are thermodynamically favorable may be kinetically inaccessible under standard conditions, requiring careful optimization of catalysts, ligands, and solvents. mdpi.com
Advanced Spectroscopic and Structural Characterization of 1 2,5 Dimethylphenyl Cyclobutyl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. High-field NMR provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping the intricate network of covalent bonds and spatial proximities within [1-(2,5-Dimethylphenyl)cyclobutyl]methanol.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons. For this compound, COSY would establish the connectivity within the cyclobutyl ring and the coupling between the methylene (B1212753) protons of the CH₂OH group and the hydroxyl proton.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon atom to its attached proton(s).
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. For example, NOESY could reveal the spatial relationship between the protons of the hydroxymethyl group and the protons of the cyclobutyl ring or the nearby methyl group on the phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|
| Aromatic CH (3) | ~7.10 (d) | ~130.0 | C-1', C-5' | H-4', CH₃-2' |
| Aromatic CH (4) | ~6.95 (d) | ~128.0 | C-2', C-6' | H-3', H-5' |
| Aromatic CH (6) | ~7.05 (s) | ~132.0 | C-1', C-2', C-5' | CH₃-5', Cyclobutyl H |
| Cyclobutyl CH₂ (α) | ~2.20-2.40 (m) | ~35.0 | C-β, C-γ, C-1 | Cyclobutyl H (β, γ) |
| Cyclobutyl CH₂ (β) | ~1.80-2.00 (m) | ~18.0 | C-α, C-γ, C-1 | Cyclobutyl H (α, γ) |
| Cyclobutyl CH₂ (γ) | ~2.00-2.20 (m) | ~35.0 | C-β, C-α, C-1 | Cyclobutyl H (α, β) |
| CH₂OH | ~3.70 (s) | ~70.0 | C-1 | Cyclobutyl H (α), OH |
| OH | Variable | N/A | C-CH₂OH, C-1 | CH₂OH |
| Aromatic C-1' | N/A | ~140.0 | N/A | N/A |
| Aromatic C-2' | N/A | ~135.0 | N/A | N/A |
| Aromatic C-5' | N/A | ~136.0 | N/A | N/A |
| Cyclobutyl C-1 | N/A | ~50.0 | N/A | N/A |
| Aromatic CH₃ | ~2.30 (s) | ~21.0 | Aromatic C | Aromatic H |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound can be calculated. This technique is invaluable for quality control and for creating certified reference materials. Furthermore, qNMR can be employed to monitor the progress of a chemical reaction by tracking the disappearance of reactant signals and the appearance of product signals over time, providing precise kinetic data.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula.
Accurate Mass Determination and Elemental Composition Analysis
By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₈O), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value, confirming the elemental formula.
Table 2: HRMS Data for this compound
| Ion | Elemental Composition | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₉O⁺ | 191.1436 | 191.1432 | -2.1 |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing an accurate mass, mass spectrometry experiments, particularly those involving tandem mass spectrometry (MS/MS), induce fragmentation of the parent ion. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the loss of a water molecule (H₂O) from the protonated molecule, cleavage of the hydroxymethyl group (•CH₂OH), and fragmentation of the cyclobutyl ring. Analyzing these fragments provides corroborating evidence for the proposed structure.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Proposed) | Proposed Fragment | Plausible Origin |
|---|---|---|
| 173.1325 | [C₁₃H₁₇]⁺ | Loss of H₂O from [M+H]⁺ |
| 159.1168 | [C₁₂H₁₅]⁺ | Loss of CH₂O from [M]⁺ |
| 133.0699 | [C₉H₁₁O]⁺ | Cleavage of cyclobutyl ring |
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.
FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Key characteristic absorptions for this compound would include a broad O-H stretching band for the alcohol group, C-H stretching bands for the aromatic and aliphatic portions, and C-O stretching for the alcohol.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman would be effective in identifying the vibrations of the aromatic ring and the C-C bonds of the cyclobutyl skeleton.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| O-H | Stretching (Alcohol) | 3600-3200 (broad) | Weak |
| C-H | Aromatic Stretching | 3100-3000 | Strong |
| C-H | Aliphatic Stretching | 3000-2850 | Strong |
| C=C | Aromatic Ring Stretching | 1600-1450 | Strong |
| C-O | Alcohol Stretching | 1260-1000 | Weak |
Identification of Key Functional Groups and Fingerprint Region Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The spectrum is typically divided into a functional group region (4000-1500 cm⁻¹) and a fingerprint region (1500-500 cm⁻¹).
In the functional group region, the presence of the hydroxyl (-OH) group is confirmed by a characteristic strong, broad absorption band, typically appearing around 3600-3200 cm⁻¹. gauthmath.com The C-O stretching vibration of the primary alcohol is expected to produce a strong peak in the 1050-1000 cm⁻¹ range. Aromatic and aliphatic C-H stretching vibrations are anticipated just above and below 3000 cm⁻¹, respectively.
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Expected Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aliphatic (Cyclobutane) | C-H Stretch | 2980 - 2850 | Strong |
| Primary Alcohol | C-O Stretch | 1050 - 1000 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms within a crystal lattice. nih.gov This technique is the gold standard for determining molecular structure, including bond lengths, bond angles, and absolute stereochemistry.
To apply this method, this compound, which may be an oil at room temperature, would first need to be converted into a suitable crystalline derivative (e.g., a benzoate (B1203000) or p-nitrobenzoate ester). Growing a high-quality single crystal of this derivative is a prerequisite for analysis.
The diffraction experiment involves irradiating the crystal with X-rays and measuring the diffraction pattern. Analysis of this pattern allows for the construction of an electron density map, from which the precise position of each atom in the asymmetric unit can be determined. nih.gov For a chiral derivative crystallized in a chiral space group, the analysis can also definitively establish the absolute configuration of the stereocenter at the carbinol carbon.
The crystallographic data would provide precise details on the solid-state conformation. A key area of interest is the conformation of the cyclobutane (B1203170) ring. Saturated four-membered rings are not planar; they adopt a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgdalalinstitute.commasterorganicchemistry.com The degree of puckering is defined by the angle at which one carbon atom is bent out of the plane of the other three. dalalinstitute.com X-ray analysis would quantify this puckering angle and reveal the precise arrangement of the substituents on the cyclobutane ring. The bulky 2,5-dimethylphenyl group and the hydroxymethyl group would occupy specific positions (axial or equatorial) on the puckered ring, which would be clearly defined by the crystallographic model. acs.org
| Structural Parameter | Information Provided by X-ray Crystallography |
| Absolute Configuration | Unambiguous assignment (e.g., R or S) of the chiral center. |
| Cyclobutane Ring Puckering | Quantitative measurement of the dihedral angles and puckering angle. |
| Substituent Positions | Determination of axial vs. equatorial placement of the aryl and methanol (B129727) groups. |
| Bond Lengths & Angles | Precise measurement of all interatomic distances and angles. |
| Intermolecular Interactions | Identification of hydrogen bonding (via the -OH group) and other packing forces. |
Chiroptical Spectroscopy (Optical Rotatory Dispersion/Circular Dichroism)
Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive methods for investigating chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. creative-biostructure.com
For a sample of this compound that is enantiomerically enriched, both ORD and CD can be used to probe its stereochemistry. CD measures the differential absorption of left- and right-circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative peaks known as Cotton effects. kud.ac.in Enantiomers produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.
Determining the absolute configuration (R vs. S) often involves a combination of experimental CD measurements and theoretical calculations. nih.gov The experimental CD spectrum of an enantiomer is compared with a theoretically predicted spectrum generated using time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., the S-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. nih.gov
CD spectroscopy is highly sensitive to the conformation of molecules in solution. creative-biostructure.com The chromophore in this compound is the 2,5-dimethylphenyl group. The chiral center directly attached to this aromatic ring induces a CD signal. The sign and magnitude of the observed Cotton effects are dependent on the spatial relationship between the chromophore and the chiral center, which is dictated by the molecule's preferred conformation(s) in solution. Chiral alcohols are known to exhibit significant Cotton effects in the far-UV region (185-198 nm). rsc.org By analyzing the CD spectrum, particularly in conjunction with computational modeling, it is possible to gain insight into the dominant conformations of the molecule in a given solvent, including the orientation of the phenyl ring relative to the cyclobutane ring.
| Technique | Parameter Measured | Application to this compound |
| ORD | Optical Rotation vs. Wavelength | Determination of absolute configuration through analysis of Cotton effects. |
| CD | Differential Absorption (Δε) vs. Wavelength | Quantitative measurement of enantiomeric excess; determination of absolute configuration by comparison with theoretical spectra. |
| CD | Sign and Magnitude of Cotton Effects | Analysis of preferred conformations in solution by relating spectral features to the spatial arrangement of the chromophore and chiral center. |
Computational and Theoretical Studies on 1 2,5 Dimethylphenyl Cyclobutyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often favored for its balance of accuracy and computational cost. A DFT analysis of [1-(2,5-Dimethylphenyl)cyclobutyl]methanol would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations.
The primary outputs of such a calculation are the molecular orbital (MO) energies and their spatial distributions. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
Conformational Analysis and Energy Minima Determination
The flexibility of the cyclobutyl ring and the rotation around the single bond connecting it to the dimethylphenyl group mean that this compound can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements, known as energy minima.
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the potential energy surface of the molecule. This involves rotating bonds and calculating the energy of each resulting conformation. The results would identify the global minimum (the most stable conformer) and any local minima, along with the energy barriers for interconversion between them.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Global Minimum - Phenyl group equatorial to cyclobutane (B1203170) | 0.00 |
| 2 | Local Minimum - Phenyl group axial to cyclobutane | 2.5 |
Vibrational Frequency Calculations and Spectroscopic Prediction
Following the optimization of the molecular geometry to an energy minimum, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for several reasons: they confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), they provide the zero-point vibrational energy, and they can be used to predict the molecule's infrared (IR) and Raman spectra.
Each calculated frequency corresponds to a specific type of vibration, such as C-H stretching, C=C ring stretching, or O-H bending. By comparing the predicted spectrum with experimentally obtained spectra, it is possible to identify and characterize the compound.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| ~3400 | O-H stretch | Stretching of the hydroxyl group bond. |
| ~3050 | Aromatic C-H stretch | Stretching of C-H bonds on the dimethylphenyl ring. |
| ~2950 | Aliphatic C-H stretch | Stretching of C-H bonds on the cyclobutyl ring and methyl groups. |
| ~1610 | C=C stretch | Stretching of carbon-carbon double bonds in the aromatic ring. |
Electrostatic Potential Surface Analysis
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring. This analysis is valuable for predicting intermolecular interactions and reactive sites.
Reaction Mechanism Modeling
Computational chemistry can also be employed to model the pathways of chemical reactions involving this compound.
Transition State Localization and Reaction Pathway Elucidation
To understand how a reaction proceeds, it is necessary to identify the transition state (TS) – the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry and energy of the transition state connecting reactants and products. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state structure.
Activation Energy Calculations for Proposed Transformations
Currently, there is a notable absence of published research detailing the activation energy calculations for proposed transformations of this compound. Computational studies are instrumental in elucidating reaction mechanisms and predicting the feasibility of chemical transformations by determining the energy barriers associated with them. Techniques such as Density Functional Theory (DFT) are commonly employed to model reaction pathways and calculate activation energies. For instance, in the study of Pd-catalyzed CO2 hydrogenation to methanol (B129727), DFT calculations were used to determine the activation barriers for sequential hydrogenation steps on different palladium surfaces, identifying the rate-determining step. ucl.ac.uk Similarly, computational approaches have been used to predict activation energies for reactions like the Morita–Baylis–Hillman reaction, demonstrating strong correlation between calculated and experimental values. chemrxiv.orgchemrxiv.org The application of such computational methods to this compound would provide valuable insights into its reactivity, potential rearrangement pathways, and the energetic favorability of forming various products.
Computational Studies of Selectivity (Chemo-, Regio-, Stereoselectivity)
There is a lack of specific computational studies on the chemo-, regio-, and stereoselectivity of reactions involving this compound in the current scientific literature. Theoretical investigations, often utilizing Molecular Electron Density Theory (MEDT) and DFT calculations, are powerful tools for understanding and predicting the selectivity of chemical reactions. For example, MEDT has been successfully applied to understand the high chemo- and regioselectivity in [3+2] cycloaddition reactions by analyzing the relative free energies of different reaction pathways. researchgate.netresearchgate.net Such analyses can elucidate the electronic and steric factors that govern the preferential formation of one product over others. The insights gained from these types of computational studies are crucial for designing synthetic routes that yield the desired isomer with high purity. Future computational work on this compound would be beneficial for predicting its behavior in various reaction conditions and guiding synthetic efforts.
Molecular Dynamics Simulations
Solvent Effects on Molecular Structure and Reactivity
Detailed computational studies on the solvent effects on the molecular structure and reactivity of this compound are not currently available. The surrounding solvent can significantly influence the conformation, stability, and reactivity of a solute molecule. rsc.org Molecular dynamics simulations in explicit solvent models are a common approach to probe these effects. For example, simulations have shown that the conformational profile of a peptide can differ significantly in various solvents like chloroform, DMSO, methanol, and water. rsc.org The choice of solvent can alter the relative energies of different conformers and transition states, thereby affecting reaction rates and product distributions. The photochemical properties of molecules, such as fluorescence lifetimes, have also been shown to be highly sensitive to solvent polarity. researchgate.net Applying these computational approaches to this compound would provide a deeper understanding of its behavior in different chemical environments.
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift and Coupling Constant Prediction
While general methodologies for the computational prediction of NMR spectra are well-established, specific predictions for this compound are not found in the surveyed literature. Computational chemistry offers powerful tools for predicting NMR chemical shifts and coupling constants, which are invaluable for structure elucidation and verification. researchgate.net Methods such as Density Functional Theory (DFT) and machine learning are employed to calculate these parameters with increasing accuracy. nih.govnih.gov For instance, recent advancements in machine learning, like the PROSPRE program, can predict 1H chemical shifts with a mean absolute error of less than 0.10 ppm in various solvents. nih.govnih.gov High-level quantum mechanics calculations can also achieve high accuracy, with mean absolute errors for 1H shifts as low as 0.06 ppm. github.io The application of these predictive tools to this compound would be highly beneficial for confirming its structure and assigning its experimental NMR spectra.
Based on the current available scientific literature, there are no specific computational or theoretical studies that focus on the simulated chiroptical spectra of this compound. Therefore, detailed research findings and data tables for its simulated Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectra cannot be provided.
Computational and theoretical studies are essential for understanding the chiroptical properties of chiral molecules. These studies typically involve high-level quantum chemical calculations to predict the differential absorption of left and right circularly polarized light.
For a molecule like this compound, such a study would involve:
Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule.
Quantum Chemical Calculations: Using methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic transitions and their corresponding rotational strengths for ECD spectra, or to compute the vibrational frequencies and dipole and rotational strengths for VCD spectra.
Spectral Simulation: Generating the theoretical ECD and VCD spectra from the calculated parameters, which can then be compared with experimental data to determine the absolute configuration of the molecule.
Without published research on this compound, no specific data on its simulated chiroptical spectra can be presented.
1 2,5 Dimethylphenyl Cyclobutyl Methanol As a Synthetic Precursor in Materials Science and Organic Synthesis
Design and Synthesis of Ligands for Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The rigid cyclobutane (B1203170) framework of [1-(2,5-Dimethylphenyl)cyclobutyl]methanol provides a robust scaffold for the synthesis of new chiral ligands.
Chiral Ligand Synthesis Based on the Cyclobutylmethanol Core
The synthetic versatility of the hydroxyl group in this compound allows for its conversion into a variety of coordinating groups, such as phosphines, amines, and ethers, which are essential for metal chelation in catalytic processes. The inherent chirality of the molecule, which can be introduced through enantioselective synthesis or resolution, can be translated to the catalytic center, thereby inducing stereoselectivity in chemical transformations.
For instance, the hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution with phosphide (B1233454) anions to yield chiral phosphine (B1218219) ligands. Alternatively, oxidation of the alcohol to an aldehyde followed by reductive amination can provide access to chiral amine-based ligands. The modular nature of these synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties by varying the substituents on the coordinating atoms.
Representative Synthetic Scheme for Chiral Ligand Synthesis:
This modular approach to ligand synthesis allows for the creation of a library of ligands with diverse properties for screening in various catalytic reactions.
Application in Asymmetric Catalysis
Chiral ligands derived from the this compound scaffold are anticipated to be effective in a range of asymmetric catalytic reactions. The defined three-dimensional structure imparted by the cyclobutane ring can create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.
Potential applications include transition metal-catalyzed reactions such as asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions. The steric bulk of the 2,5-dimethylphenyl group is expected to play a crucial role in influencing the stereochemical outcome of these reactions.
Hypothetical Application in Asymmetric Hydrogenation:
| Substrate | Catalyst (Metal + Ligand) | Enantiomeric Excess (ee) |
|---|---|---|
| Acetophenone | [Rh(COD)Cl]₂ + Ligand A* | >95% |
| Methyl acetoacetate | RuCl₂(Ligand B*)(dmf)₂ | >98% |
*Where Ligand A and B are hypothetical chiral phosphine ligands derived from this compound.
Building Block for Novel Molecular Architectures
The unique structural features of this compound make it an attractive building block for the synthesis of complex molecular architectures, including polycyclic and spirocyclic systems, as well as for incorporation into larger supramolecular assemblies.
Synthesis of Polycyclic and Spirocyclic Systems
The cyclobutane ring is a key structural motif in a number of biologically active natural products and pharmaceutical agents. The functional handles present in this compound, namely the hydroxyl group and the aromatic ring, can be exploited to construct more elaborate polycyclic and spirocyclic frameworks.
For example, intramolecular Friedel-Crafts type reactions could be employed to fuse the cyclobutane ring to the aromatic system, leading to the formation of novel tricyclic structures. Furthermore, the hydroxyl group can be used as a handle for ring-closing metathesis or other cyclization strategies to build additional rings onto the cyclobutane core. The synthesis of spirocyclic compounds, where two rings share a single atom, is another promising avenue, given the prevalence of spirocyclic motifs in drug discovery.
Incorporation into Supramolecular Assemblies
Supramolecular chemistry involves the study of non-covalent interactions to construct large, well-organized molecular assemblies. The aromatic ring of this compound can participate in π-π stacking interactions, while the hydroxyl group can act as a hydrogen bond donor and acceptor. These non-covalent interactions can be harnessed to direct the self-assembly of this molecule into well-defined supramolecular structures such as gels, liquid crystals, or molecular capsules.
The incorporation of this building block into larger supramolecular architectures could lead to the development of new materials with interesting photophysical, electronic, or host-guest properties.
Precursor for Advanced Organic Materials
The development of new organic materials with tailored properties is a major focus of modern chemistry. This compound can serve as a valuable precursor for the synthesis of advanced organic materials, such as polymers and functional dyes.
The hydroxyl group can be readily converted into a polymerizable functional group, such as an acrylate (B77674) or a styrenic monomer. Polymerization of these monomers would lead to the formation of polymers with the bulky and rigid [1-(2,5-Dimethylphenyl)cyclobutyl] group as a pendant moiety. These polymers are expected to exhibit high glass transition temperatures and good thermal stability due to the restricted motion of the polymer chains.
Furthermore, the aromatic ring can be functionalized to introduce chromophoric or electronically active groups, leading to the synthesis of new functional dyes or materials for organic electronics. The rigid cyclobutane spacer could serve to control the aggregation and solid-state packing of these functional molecules, which is crucial for their performance in devices.
Synthesis of Monomers for Polymerization
There is no available scientific literature that describes the use of this compound as a monomer or a precursor to monomers for polymerization. The general field of polymer chemistry explores a vast array of monomers to create polymers with tailored properties. Cyclobutane-containing polymers are of interest due to the inherent ring strain of the cyclobutane moiety, which can influence the polymer's thermal and mechanical properties. However, the specific incorporation of the this compound structural unit into a polymer backbone has not been reported.
Development of Optoelectronic Materials Through Derivatization
The derivatization of organic molecules is a common strategy for developing new materials with specific optoelectronic properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of such materials are heavily influenced by the nature of the aromatic and aliphatic groups within the molecule. While there is extensive research on optoelectronic materials derived from various aromatic and heterocyclic compounds, no studies have been found that utilize this compound or its derivatives for this purpose. The potential impact of the 2,5-dimethylphenyl and cyclobutyl groups on the photophysical properties of a material remains a subject for future investigation.
Application in Self-Assembled Systems
Self-assembly is a process where molecules spontaneously organize into ordered structures. The shape and functionality of the constituent molecules are critical in directing the self-assembly process. Molecules with specific steric and electronic features can form complex supramolecular architectures. There are currently no published reports on the application of this compound in the field of self-assembled systems.
Stereochemical Implications in Material Design
The stereochemistry of molecules, particularly those with chiral centers or rigid cyclic structures, can have a profound impact on the properties of materials derived from them. The arrangement of substituents on a cyclobutane ring, for instance, can lead to different isomers with distinct packing behaviors in the solid state, which in turn affects material properties. While the stereochemical implications of various cyclobutane derivatives in material design are an active area of research, the specific stereochemistry of this compound and its influence on material properties have not been investigated.
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Pathways
The synthesis of structurally complex cyclobutanes such as [1-(2,5-Dimethylphenyl)cyclobutyl]methanol traditionally relies on methods like [2+2] cycloadditions. However, future research is poised to explore more unconventional and efficient strategies. One promising avenue is the application of C–H functionalization logic, which could offer a novel approach to constructing the substituted cyclobutane (B1203170) core. nih.govacs.org This strategy could potentially allow for the direct introduction of the 2,5-dimethylphenyl group onto a cyclobutane precursor, bypassing more traditional and often lengthy synthetic sequences.
Another area of exploration is the use of ring contraction methodologies. For instance, the stereoselective contraction of readily available polysubstituted pyrrolidine (B122466) derivatives has been shown to yield substituted cyclobutanes. chemistryviews.org Investigating similar pathways starting from five-membered nitrogen-containing heterocycles could provide a new route to this compound and its analogs. Furthermore, gold-catalyzed strategies are emerging as powerful tools for the synthesis of four-membered ring systems, offering unique reactivity and selectivity that could be harnessed for the construction of this specific target molecule. mdpi.com
Photochemical methods, particularly those utilizing visible light photoredox catalysis, present another exciting frontier for the synthesis of complex cyclobutanes. acs.orgorganic-chemistry.org These methods can enable [2+2] cycloadditions under mild conditions and have the potential for high stereocontrol, which is crucial for the synthesis of specific isomers of this compound.
Investigation of Novel Reactivity Patterns
The inherent ring strain of the cyclobutane moiety in this compound makes it a fertile ground for the investigation of novel reactivity patterns. Future research could focus on controlled ring-opening reactions to access unique linear carbon chains with specific substitution patterns that would be difficult to synthesize through other means. The presence of the aryl and hydroxyl groups provides handles for directing these transformations and for further functionalization.
Moreover, the development of new methods for the stereocontrolled functionalization of the cyclobutane ring is a key area for future investigation. nih.govmdpi.com This could involve the development of novel catalytic systems that can selectively modify the C-H bonds of the cyclobutane ring, allowing for the introduction of new functional groups with high precision. Such methodologies would greatly expand the chemical space accessible from this compound. The exploration of its use in strain-release-driven reactions could also lead to the discovery of new chemical transformations and the synthesis of novel molecular architectures. acs.org
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The integration of flow chemistry presents a significant opportunity for the synthesis of this compound and its derivatives. Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced reaction control, improved safety, and greater scalability. nih.govacs.orgresearchgate.net Specifically, photochemical reactions, such as [2+2] cycloadditions, can be performed more efficiently and with higher yields in flow reactors equipped with modern light sources like high-power LEDs. ucd.iealmacgroup.com This approach not only improves energy efficiency but also allows for the synthesis of multigram quantities of complex cyclobutanes. almacgroup.com
In line with the principles of green chemistry, future research should also focus on developing more sustainable synthetic methods. This includes the use of earth-abundant metal catalysts, minimizing solvent waste, and designing reactions that are more atom-economical. researchgate.net Photocatalysis, in particular, is a promising sustainable approach that can be used to drive the synthesis of cyclobutanes under mild conditions. researchgate.net
Development of High-Throughput Screening for Derivatives
To fully explore the potential of the this compound scaffold, the development of high-throughput screening (HTS) methodologies for its derivatives is essential. HTS would enable the rapid synthesis and evaluation of a large library of related compounds, which is particularly relevant in the context of fragment-based drug discovery (FBDD). d-nb.infonih.gov The cyclobutane moiety is considered an attractive three-dimensional scaffold that is currently underrepresented in screening libraries. d-nb.infonih.gov
A focused library of derivatives could be designed by systematically varying the substituents on both the phenyl ring and the cyclobutane core. This library could then be screened for a variety of properties, expanding its potential applications. The development of efficient and reliable synthetic routes that are amenable to automation and parallel synthesis will be crucial for the success of such an endeavor. researchgate.netresearchgate.net
Below is an illustrative table of potential derivatives of this compound that could be synthesized for a high-throughput screening library.
| R1 Substituent (on Phenyl Ring) | R2 Substituent (on Cyclobutane Ring) | R3 Substituent (replacing -OH) |
| H | H | -OCH3 |
| 4-Cl | H | -F |
| 3-F | H | -NH2 |
| 4-OCH3 | 2-CH3 | -SH |
Advanced Applications in Bioorganic Chemistry (excluding biological activity/efficacy/toxicity)
In the realm of bioorganic chemistry, the rigid and three-dimensional nature of the cyclobutane ring in this compound makes it an intriguing scaffold for the design of molecular probes and tools for chemical biology. The conformational restriction imposed by the cyclobutane ring can be used to lock flexible molecules into specific bioactive conformations. nih.gov This can be a powerful strategy for studying protein-ligand interactions and for the design of highly selective binders.
Theoretical Predictions Guiding Experimental Design
Theoretical calculations, particularly Density Functional Theory (DFT), are expected to play an increasingly important role in guiding the future experimental research on this compound. Computational studies can provide valuable insights into the mechanisms of both established and novel synthetic reactions, helping to rationalize stereochemical outcomes and predict the feasibility of new transformations. acs.orgresearchgate.net
For instance, DFT calculations can be used to model the transition states of various cycloaddition reactions to predict the most favorable reaction pathways and to design catalysts that can enhance selectivity. acs.org Furthermore, computational methods can be employed to predict the physicochemical properties of novel derivatives, such as their conformational preferences and electronic properties. This information can be used to prioritize synthetic targets for high-throughput screening and to design molecules with specific desired characteristics. nih.gov The synergy between theoretical predictions and experimental work will be crucial for accelerating the pace of discovery in this area.
Q & A
Q. How does solvent choice impact cyclobutyl ring stability?
- Polar Protic Solvents (e.g., MeOH) : May induce ring-opening via nucleophilic attack. Prefer aprotic solvents (e.g., THF or DCM) for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
